N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

Plasma stability Hydroxycinnamic acid-dopamine hybrids Hydrolytic degradation

N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide (CAS 103188-46-1), commonly referred to as N-p-coumaroyldopamine or N-coumaroyldopamine, is a clovamide-type phenylpropenoic acid amide formed by conjugation of p-coumaric acid (4-hydroxycinnamic acid) with dopamine. It occurs naturally in Theobroma cacao (cocoa), sweet peppers, and Chinese wolfberry, and belongs to a family of hydroxycinnamic acid-dopamine hybrid molecules that also includes N-caffeoyldopamine, N-feruloyldopamine, N-sinapoyldopamine, and N-cinnamoyldopamine.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Cat. No. B13400090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O
InChIInChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)4-8-17(22)18-10-9-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)
InChIKeyKZUJJPCTENPKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide (N-p-Coumaroyldopamine) – Compound Class and Key Characteristics for Research Procurement


N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide (CAS 103188-46-1), commonly referred to as N-p-coumaroyldopamine or N-coumaroyldopamine, is a clovamide-type phenylpropenoic acid amide formed by conjugation of p-coumaric acid (4-hydroxycinnamic acid) with dopamine [1]. It occurs naturally in Theobroma cacao (cocoa), sweet peppers, and Chinese wolfberry, and belongs to a family of hydroxycinnamic acid-dopamine hybrid molecules that also includes N-caffeoyldopamine, N-feruloyldopamine, N-sinapoyldopamine, and N-cinnamoyldopamine [2]. The compound has been characterized as a potent β2-adrenoceptor agonist, a free radical scavenger, and an inhibitor of monoamine oxidase and cholinesterase enzymes [3]. Its molecular formula is C₁₇H₁₇NO₄ with a molecular weight of 299.32 g/mol, and it bears a characteristic (E)-configured α,β-unsaturated amide linkage connecting a para-monohydroxylated cinnamoyl moiety to a catechol-bearing dopamine fragment [1].

Why N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide Cannot Be Casually Replaced by Its Closest Structural Analogs


Although N-p-coumaroyldopamine sits within a well-defined series of hydroxycinnamic acid-dopamine hybrid compounds, the seemingly minor variation in ring-substitution pattern on the cinnamoyl moiety produces large, quantifiable divergences across multiple performance dimensions that are critical for experimental reproducibility. Specifically, the presence of a single para-hydroxy group (as in p-coumaroyldopamine) versus a catechol (3,4-dihydroxy, as in caffeoyldopamine) or a methoxy-hydroxy pattern (as in feruloyldopamine and sinapoyldopamine) directly governs plasma hydrolytic stability, with half-life differences exceeding 2.8-fold [1]. The same substitution pattern simultaneously dictates cytotoxicity profile, with the unsubstituted cinnamoyl analog (cinnamoyldopamine) exhibiting measurable antiproliferative effects on normal endothelial cells that are absent in p-coumaroyldopamine and its more substituted counterparts [1]. Furthermore, β2-adrenoceptor agonist potency and P-selectin inhibitory efficacy are both modulated by the acyl-ring substitution pattern, meaning that two compounds from this series cannot be assumed to behave interchangeably in either in vitro signaling assays or ex vivo platelet-leukocyte interaction models [2][3]. For procurement decisions, these data collectively establish that N-p-coumaroyldopamine occupies a distinct, non-substitutable position within its analog series—offering a specific balance of plasma stability, low endothelial cytotoxicity, and β2-adrenoceptor potency that is not replicated by any single analog.

Head-to-Head Quantitative Differentiation of N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide Against Its Closest Analogs


Plasma Hydrolytic Stability: 2.8-Fold Longer Half-Life Than N-Caffeoyldopamine in Human Plasma

In a direct comparative stability study of five cinnamic acid-dopamine hybrid antioxidants in human plasma at neutral pH, N-p-coumaroyldopamine (compound 2b) demonstrated a hydrolysis half-life (t₁/₂) of 3.38 hours, which is 2.8-fold longer than that of N-caffeoyldopamine (compound 2c, t₁/₂ = 1.21 h) and also exceeds those of N-feruloyldopamine (2d, 1.85 h) and N-sinapoyldopamine (2e, 1.52 h) [1]. Only N-cinnamoyldopamine (2a, 3.88 h) exhibited a marginally longer half-life; however, this compound carries a distinct cytotoxicity liability (see Evidence Item 2). The stability rank order (t₁/₂): 2c (1.21 h) < 2e (1.52 h) < 2d (1.85 h) < 2b (3.38 h) < 2a (3.88 h) correlated inversely with the number of electron-donating substituents on the cinnamoyl aromatic ring, establishing that the para-monohydroxy substitution pattern of p-coumaroyldopamine imparts a measurable stability advantage over the catechol-bearing caffeoyldopamine [1].

Plasma stability Hydroxycinnamic acid-dopamine hybrids Hydrolytic degradation

Absence of Endothelial Cytotoxicity Versus Cinnamoyldopamine's Antiproliferative Effect on Normal HUVEC Cells

In the same comparative study, N-p-coumaroyldopamine (2b) and its hydroxylated/methoxylated analogs (2c–2e) exhibited no detectable cytotoxicity on normal human umbilical vein endothelial cells (HUVEC) over 48 hours of incubation [1]. In stark contrast, the unsubstituted cinnamoyl analog N-cinnamoyldopamine (2a) produced a 16% inhibition of HUVEC proliferation at a concentration of 40 µM following the same 48-hour incubation period [1]. This dichotomy reveals that the presence of even a single para-hydroxy substituent on the cinnamoyl moiety is sufficient to eliminate the endothelial antiproliferative activity observed with the unsubstituted parent compound, thereby conferring a safety margin on N-p-coumaroyldopamine that N-cinnamoyldopamine does not possess [1].

Cytotoxicity HUVEC Endothelial safety

β2-Adrenoceptor Agonist Potency: N-p-Coumaroyldopamine Ranks First Among Five Dopamine-Based Phenylpropenoic Acid Amides in cAMP Elevation

In a systematic head-to-head comparison of five natural and synthetic N-acyldopamine analogs (N-cinnamoyldopamine, N-p-coumaroyldopamine, N-caffeoyldopamine, N-feruloyldopamine, and N-sinapoyldopamine) for their ability to elevate intracellular cAMP via β-adrenoceptors in U937 myelocytic cells, N-p-coumaroyldopamine and N-caffeoyldopamine were identified as the two most potent compounds, both active at concentrations below 0.05 µM [1]. The decreasing rank order of potency was: N-p-coumaroyldopamine > N-caffeoyldopamine > N-feruloyldopamine > N-sinapoyldopamine > N-cinnamoyldopamine, with N-p-coumaroyldopamine occupying the top position [1]. Using β2-specific antagonists (butoxamine and ICI 118551), the cAMP increase was confirmed to be mediated specifically through β2-adrenoceptors [1]. Furthermore, in producing cAMP in U937 cells, N-p-coumaroyldopamine and N-caffeoyldopamine were demonstrated to be as potent as the clinically established β2-adrenoceptor agonists salbutamol, procaterol, and fenoterol [1][2].

β2-adrenoceptor agonist cAMP signaling U937 myelocytic cells

P-Selectin Expression and Platelet-Leukocyte Interaction Suppression: Comparable Efficacy with a Numeric Edge Over N-Caffeoyldopamine

In a combined in vitro and ex vivo study, N-p-coumaroyldopamine and N-caffeoyldopamine were directly compared for their ability to suppress collagen-induced P-selectin (CD62p) expression on human platelets and to inhibit platelet-leukocyte interactions in whole blood [1]. At an identical concentration of 0.05 µM, N-p-coumaroyldopamine inhibited P-selectin expression on platelets by 33% (P < 0.011), while N-caffeoyldopamine achieved 30% inhibition (P < 0.012)—giving N-p-coumaroyldopamine a small numeric advantage in this endpoint [1]. For the downstream functional endpoint of platelet-leukocyte interaction suppression in blood samples at the same 0.05 µM concentration, N-p-coumaroyldopamine produced 32% suppression (P < 0.011) versus 36% (P < 0.013) for N-caffeoyldopamine, indicating closely comparable efficacy on this measure [1]. The inhibition was partially blocked by β2-adrenoceptor antagonists, confirming mechanistic engagement of β2 receptors [1].

P-selectin (CD62p) Platelet-leukocyte interactions Cardiovascular pharmacology

Mushroom Tyrosinase Inhibition: p-Hydroxy Substitution on the Cinnamoyl Moiety Confers Superior Inhibitory Potency Within the Hydroxycinnamoylamide Class

In a structure-activity relationship study of synthetic hydroxycinnamoylamides evaluated against mushroom tyrosinase, compounds bearing a p-hydroxy substituted cinnamic acid moiety—including amides of p-coumaroyldopamine—were identified as the most potent tyrosinase inhibitors among all tested compounds [1]. The study directly compared amides derived from various hydroxycinnamic acids (caffeic, ferulic, sinapic, and p-coumaric) conjugated with different amino components, and the consistent finding was that the p-hydroxy substitution pattern on the cinnamoyl aromatic ring, as present in p-coumaroyldopamine, leads to superior tyrosinase inhibition relative to catechol-based (caffeoyl) or methoxy-substituted (feruloyl, sinapoyl) analogs [1]. This structural feature distinguishes p-coumaroyldopamine from the otherwise more heavily substituted members of its compound class for this specific enzymatic target.

Tyrosinase inhibition Melanogenesis Structure-activity relationship

Optimal Research and Industrial Application Scenarios for N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide Based on Verified Comparative Evidence


Ex Vivo and In Vitro Platelet-Leukocyte Interaction Studies Requiring Extended Compound Stability

For platelet biology and cardiovascular pharmacology laboratories conducting collagen-induced P-selectin expression assays or platelet-leukocyte heterotypic aggregation experiments in whole blood or isolated platelet preparations, N-p-coumaroyldopamine delivers P-selectin inhibition comparable to N-caffeoyldopamine (33% vs. 30% at 0.05 µM) [1], while offering a 2.8-fold longer plasma half-life (3.38 h vs. 1.21 h) [2]. This combination—preserved pharmacological efficacy plus superior hydrolytic stability—makes it the preferred choice for prolonged ex vivo assays where compound degradation during the experimental time course could otherwise confound dose-response interpretation.

β2-Adrenoceptor Signaling Research and cAMP Pathway Screening Campaigns

In academic or pharmaceutical screening programs aimed at identifying potent β2-adrenoceptor agonists or elucidating cAMP-dependent signaling cascades, N-p-coumaroyldopamine represents the highest-potency compound within the five-member N-acyldopamine series, with confirmed activity at sub-0.05 µM concentrations and equipotency to the clinical β2-agonists salbutamol, procaterol, and fenoterol [3]. Its confirmed β2-specific mechanism of action (validated through antagonist blockade with butoxamine and ICI 118551) [3] ensures that cAMP responses can be confidently attributed to β2-adrenoceptor engagement, making it an ideal tool compound for receptor pharmacology studies.

Endothelial Cell-Based Vascular Biology Models Where Cytotoxicity Must Be Excluded

For investigators utilizing HUVEC or other normal endothelial cell lines in vascular biology, angiogenesis, or inflammation models, N-p-coumaroyldopamine provides a critical safety advantage: it shows zero cytotoxicity on HUVEC at 40 µM over 48 hours, unlike the unsubstituted analog N-cinnamoyldopamine, which causes 16% proliferation inhibition under identical conditions [2]. This clean cytotoxicity profile ensures that any observed effects on endothelial function reflect genuine pharmacological activity rather than compound toxicity, an essential criterion for publishable and reproducible endothelial cell research.

Tyrosinase Inhibition and Melanogenesis Research Programs

For academic and industrial groups investigating melanin biosynthesis, skin-whitening agent discovery, or enzymatic browning control, N-p-coumaroyldopamine's p-hydroxy cinnamoyl substitution pattern has been identified through systematic SAR analysis as the optimal structural feature for maximizing mushroom tyrosinase inhibitory potency within the hydroxycinnamoylamide compound class [4]. When tyrosinase inhibition is the primary screening endpoint, this compound provides a structurally rationalized advantage over caffeoyl-, feruloyl-, and sinapoyl-substituted analogs that should guide procurement decisions in favor of the p-coumaroyl derivative.

Quote Request

Request a Quote for N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.